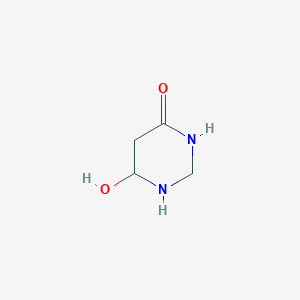

6-Hydroxytetrahydropyrimidin-4-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C4H8N2O2 |

|---|---|

Molekulargewicht |

116.12 g/mol |

IUPAC-Name |

6-hydroxy-1,3-diazinan-4-one |

InChI |

InChI=1S/C4H8N2O2/c7-3-1-4(8)6-2-5-3/h3,5,7H,1-2H2,(H,6,8) |

InChI-Schlüssel |

ZMNSATBYYSATCI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NCNC1=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Hydroxytetrahydropyrimidin 4 One and Its Analogs

Cyclocondensation Reactions for Tetrahydropyrimidinone Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of tetrahydropyrimidinone rings. These reactions involve the joining of multiple components to form a cyclic product, often with the elimination of a small molecule like water.

Regioselective Synthesis via Glycine (B1666218) Hydroxamic Acid Condensations

The regioselective synthesis of 6-hydroxytetrahydropyrimidin-4-one analogs can be achieved through the condensation of glycine hydroxamic acids with other reactants. This method allows for precise control over the position of substituents on the resulting heterocyclic ring.

Reactions Involving β-Aminopropionohydroxamic Acid

Another synthetic route involves the use of β-aminopropionohydroxamic acid. In these reactions, the β-amino group and the hydroxamic acid functionality participate in the cyclization process, leading to the formation of the tetrahydropyrimidinone core.

Modified Biginelli Condensation Approaches

The Biginelli reaction, a classic multicomponent reaction, has been modified to produce a wide array of dihydropyrimidine (B8664642) derivatives. mdpi.com Originally reported by Pietro Biginelli in 1893, this acid-catalyzed one-pot condensation typically involves an aldehyde, a β-ketoester, and urea (B33335). mdpi.com The classical approach, however, often results in low to moderate yields, especially when using substituted aromatic aldehydes or thioureas. semanticscholar.org To address this, various improved protocols have been developed. These modifications can involve changes to the reaction components, catalysts, and reaction conditions to enhance yields and product diversity. mdpi.comsemanticscholar.org

One significant modification involves the use of polyphosphate ester (PPE) as a mediator in tetrahydrofuran (B95107) (THF), which has been shown to increase yields by an average of 30-40% compared to traditional methods. semanticscholar.orgresearchgate.net Other modifications include the Atwal modification, which utilizes O,S-substituted isoureas and a preformed unsaturated carbonyl compound in a basic medium. amazonaws.comnih.gov

The mechanism of the Biginelli reaction has been a subject of study, with evidence suggesting the formation of an N-acyliminium ion intermediate as a key step. mdpi.com This intermediate, formed from the aldehyde and urea, is then intercepted by the β-ketoester, leading to an open-chain ureide that subsequently cyclizes. mdpi.com

Table 1: Examples of Modified Biginelli Reactions

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Ethanol (B145695), Reflux | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | semanticscholar.org |

| Substituted Aldehydes | Acetoacetanilide derivatives | Urea | Methanol, HCl | N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamides | mdpi.com |

| Aromatic Aldehydes | Ethyl cyanoacetate | Guanidine hydrochloride | Alkaline ethanol | 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines | nih.gov |

| Aldehydes | Isopropyl acetoacetate | Urea/Thiourea | Strontium chloride hexahydrate, Ethanol | Biginelli compounds | mdpi.com |

Multicomponent Reactions (MCRs) in Tetrahydropyrimidinone Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. researchgate.netfrontiersin.org These reactions are characterized by high atom economy, reduced reaction times, and simplified purification processes. frontiersin.orgnih.gov The Biginelli reaction is a prime example of an MCR used for synthesizing dihydropyrimidinones. amazonaws.comresearchgate.net

The versatility of MCRs allows for the creation of large libraries of compounds for high-throughput screening in drug discovery. researchgate.net Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve the efficiency and scope of these reactions. amazonaws.comresearchgate.net For instance, LiBr has been shown to effectively catalyze the three-component condensation of an aldehyde, a β-ketoester, and urea in refluxing acetonitrile. researchgate.net Similarly, zirconium(IV) chloride has been used in refluxing ethanol for the same purpose. researchgate.net

Preparation of Specific Hydroxytetrahydropyrimidinone Intermediates

The synthesis of specific intermediates is crucial for building more complex molecules based on the hydroxytetrahydropyrimidinone scaffold.

Synthesis of 5-Acetyl-6-hydroxytetrahydropyrimidine Intermediates

A notable example of preparing a specific intermediate is the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione. amazonaws.com This compound is synthesized in high yield through a one-pot, three-component Biginelli reaction using acetylacetone (B45752) as the 1,3-dicarbonyl component, catalyzed by CaCl2 in refluxing ethanol. amazonaws.com This intermediate serves as a starting material for the synthesis of a variety of other heterocyclic compounds. amazonaws.com

Preparation of 2-Imino-5-hydroxytetrahydropyrimidinium Salts

The synthesis of 2-imino-5-hydroxytetrahydropyrimidinium salts represents a key step toward functionalized pyrimidinone derivatives. While direct synthesis of this specific salt is not extensively documented, the preparation of related 2-iminothiazolidin-4-ones provides a valuable analogous pathway. One established method involves the reaction of 2-haloacetamides with potassium thiocyanate (B1210189), which proceeds through a cyclization mechanism to form the 2-imino heterocycle.

In a typical procedure, a 2-amino-4-arylthiazole is reacted with chloroacetyl chloride to yield the corresponding 2-chloro-acetamido-4-arylthiazole. Subsequent treatment with potassium thiocyanate in a suitable solvent, such as acetone, at reflux temperature, affords the 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one. This reaction is notable for the absence of a detectable 2-(thiocyanato)-acetamido-4-arylthiazole intermediate, suggesting a concerted or rapid cyclization process.

The following table outlines the synthesis of various 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one derivatives, highlighting the versatility of this synthetic approach.

| Entry | Ar | Ar' | Product | Yield (%) |

| 1 | 4-ClC6H4 | - | 2-imino-3-(4-(4-chlorophenyl)thiazol-2-yl)thiazolidin-4-one | 78 |

| 2 | 4-FC6H4 | - | 2-imino-3-(4-(4-fluorophenyl)thiazol-2-yl)thiazolidin-4-one | 82 |

| 3 | 4-BrC6H4 | - | 2-imino-3-(4-(4-bromophenyl)thiazol-2-yl)thiazolidin-4-one | 75 |

| 4 | 4-ClC6H4 | 4-NO2C6H4 | 5-(4-nitrobenzylidene)-2-imino-3-(4-(4-chlorophenyl)thiazol-2-yl)thiazolidin-4-one | 72 |

| 5 | 4-FC6H4 | 4-NO2C6H4 | 5-(4-nitrobenzylidene)-2-imino-3-(4-(4-fluorophenyl)thiazol-2-yl)thiazolidin-4-one | 75 |

This table showcases the synthesis of various 2-imino-thiazolidin-4-one derivatives, which serve as analogs for understanding the formation of 2-imino-5-hydroxytetrahydropyrimidinium salts.

Stereoselective Alkylation Routes to Hydroxypyrimidinones

Stereoselective alkylation is a critical transformation for introducing chiral centers into hydroxypyrimidinone cores, significantly impacting their biological activity. While direct literature on the stereoselective alkylation of this compound is scarce, methodologies developed for related cyclic ureides provide a strong conceptual framework. The synthesis of stereoisomers of cyclic urea HIV-1 protease inhibitors, for instance, has been achieved through various synthetic approaches, including the use of chiral starting materials like L-tartaric acid and D-sorbitol, as well as stereoselective hydroxyl inversions. rsc.org

One promising approach involves the use of phase-transfer catalysis. The enantioselective alkylation of N-(diphenylmethylene)glycine cumyl ester, for example, has been successfully catalyzed by proline-rich cyclopeptoids under phase-transfer conditions, achieving high enantioselectivities (83-96% ee) with low catalyst loading (1-2.5 mol%). rsc.org This method's success with a broad range of benzyl, allyl, and alkyl halides suggests its potential applicability to the alkylation of hydroxypyrimidinones.

Another relevant methodology is the site- and stereoselective C-H alkylation of carbohydrates, which has been accomplished using a combination of diarylborinic acid and photoredox catalysis. nih.gov This reaction proceeds via the selective abstraction of equatorial hydrogens from cis-1,2-diol moieties, followed by C-C bond formation with net retention of configuration. nih.gov Computational studies support a mechanism involving the formation of a tetracoordinate borinic ester, which facilitates hydrogen atom transfer. nih.gov The principles of this regio- and stereoselective C-H functionalization could potentially be adapted for the targeted alkylation of hydroxypyrimidinones.

The following table summarizes the enantioselective alkylation of an amino acid derivative, illustrating the potential of phase-transfer catalysis for achieving high stereocontrol.

| Entry | Alkylating Agent | Catalyst Loading (mol%) | ee (%) |

| 1 | Benzyl bromide | 1 | 96 |

| 2 | Allyl bromide | 2.5 | 92 |

| 3 | Ethyl iodide | 2.5 | 83 |

This table demonstrates the high enantioselectivities achievable in the alkylation of an amino acid derivative using a chiral phase-transfer catalyst, a technique with potential for the stereoselective alkylation of hydroxypyrimidinones.

Novel Synthetic Routes and Catalytic Approaches

Recent advancements in organic synthesis have led to the development of novel and more efficient routes to pyrimidinone derivatives, often employing innovative catalytic systems. The Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidinones, continues to be a focus of optimization and innovation. researchgate.netresearchgate.netnih.gov

One notable advancement is the use of a magnetic nano-catalyst, Fe3O4@C@OSO3H, for the solvent-free, one-pot synthesis of dihydropyrimidinones and tetrahydropyrimidinones. researchgate.net This method offers several advantages, including high yields, rapid reaction times, a simple work-up procedure, and the use of a non-toxic, reusable catalyst that can be easily recovered with an external magnet. researchgate.net The catalyst itself is synthesized in a straightforward two-step process and has been shown to be reusable for up to seven cycles without a significant loss of activity. researchgate.net

Another innovative approach involves the use of gluconic acid aqueous solution (GAAS) as a green organocatalyst for the Biginelli reaction. researchgate.net This method is particularly appealing from an environmental perspective, utilizing a biorenewable and inexpensive catalyst. researchgate.net The reaction proceeds efficiently at moderate temperatures (60 °C) with a catalyst loading of 25 mol%, affording good to excellent yields of the desired dihydropyrimidinone products. researchgate.net The catalyst can be recovered and reused, further enhancing the sustainability of the process. researchgate.net

The following table presents data from the optimization of the Biginelli reaction using a magnetic nano-catalyst, showcasing its efficiency and reusability. researchgate.net

| Entry | Catalyst | Conditions | Yield (%) |

| 1 | Fe3O4@C@OSO3H | 80 °C, solvent-free, 1st cycle | 95 |

| 2 | Fe3O4@C@OSO3H | 80 °C, solvent-free, 3rd cycle | 93 |

| 3 | Fe3O4@C@OSO3H | 80 °C, solvent-free, 5th cycle | 91 |

| 4 | Fe3O4@C@OSO3H | 80 °C, solvent-free, 7th cycle | 89 |

This table illustrates the high efficiency and excellent reusability of a magnetic nano-catalyst in the Biginelli synthesis of tetrahydropyrimidinone analogs.

Chemical Reactivity and Transformation Pathways of 6 Hydroxytetrahydropyrimidin 4 One

Dehydration Reactions to Dihydropyrimidine (B8664642) Systems

The 6-hydroxyl group of 6-hydroxytetrahydropyrimidin-4-one, being part of a hemiaminal functional group, is prone to elimination reactions, leading to the formation of a more stable, conjugated dihydropyrimidine system. This dehydration is a key transformation and is often the final step in the synthesis of dihydropyrimidinones via the Biginelli reaction, where the this compound is a crucial intermediate. wikipedia.orgsigmaaldrich.com

This reaction is typically catalyzed by acids, which protonate the hydroxyl group, converting it into a good leaving group (water). youtube.comyoutube.com The subsequent elimination of water results in the formation of a carbon-carbon double bond between positions 5 and 6 of the pyrimidine (B1678525) ring, yielding a 3,4-dihydropyrimidin-2(1H)-one derivative. The general mechanism for this acid-catalyzed dehydration proceeds through an E1-like mechanism involving a carbocation intermediate. youtube.com

The efficiency of the dehydration can be influenced by the reaction conditions, including the strength of the acid catalyst and the temperature. Various dehydrating agents and acidic conditions have been employed to facilitate this transformation. acs.org

Table 1: Conditions for Dehydration of Hydroxytetrahydropyrimidines

| Catalyst/Reagent | Conditions | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Benzene, reflux | acs.org |

| Aluminum oxide (Al2O3) | Powder, heating | acs.org |

| p-Toluenesulfonic acid (p-TsOH) | Dimethylformamide (DMF), 100-110 °C | acs.org |

| Concentrated Sulfuric Acid (H2SO4) | Heating | youtube.com |

| Concentrated Phosphoric Acid (H3PO4) | Heating | youtube.com |

Nitration Reactions of Hydroxytetrahydropyrimidinium Salts

The nitration of the tetrahydropyrimidinone ring system, particularly after its conversion to a more reactive species like a hydroxytetrahydropyrimidinium salt, is a significant functionalization reaction. The presence of an aromatic or heteroaromatic ring in substituents on the pyrimidinone core can also be a site for nitration. libretexts.org

In a strongly acidic medium, such as a mixture of nitric acid and sulfuric acid, the hydroxyl group can be protonated, and the nitrogen atoms of the pyrimidine ring can also be protonated, forming a hydroxytetrahydropyrimidinium salt. The formation of such cationic species can influence the regioselectivity of the nitration reaction. For instance, in the case of aniline, nitration in strong acid leads to the formation of the anilinium ion, which alters the directing effect of the amino group. youtube.com A similar effect can be anticipated for the tetrahydropyrimidinone system.

The nitration of the dihydropyrimidine system, which is the product of dehydration, is an electrophilic substitution reaction. The electron-rich nature of the dihydropyrimidine ring makes it susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). youtube.com The position of nitration will depend on the substitution pattern on the ring and the reaction conditions. youtube.com

Functional Group Interconversions on the Tetrahydropyrimidinone Core

The this compound core offers several opportunities for functional group interconversions (FGI), enabling the synthesis of a wide array of derivatives. solubilityofthings.comfiveable.menumberanalytics.com Key sites for these transformations are the hydroxyl group at C6 and the carbonyl group at C4.

Reactions at the Hydroxyl Group: The hydroxyl group can be converted to other functional groups through nucleophilic substitution reactions. ub.edu For instance, it can be transformed into halides (e.g., using SOCl₂ for chlorination or PBr₃ for bromination) or sulfonate esters (e.g., using tosyl chloride or mesyl chloride), which are excellent leaving groups for subsequent substitution reactions. vanderbilt.edu

Reactions at the Carbonyl Group: The carbonyl group at C4 can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also be converted to a thiocarbonyl group (thione) by reaction with Lawesson's reagent, yielding a 6-hydroxytetrahydropyrimidine-4-thione.

Modifications at the Nitrogen Atoms: The nitrogen atoms of the pyrimidinone ring can be alkylated or acylated, although this is more commonly performed on the corresponding dihydropyrimidine system. acs.org

Ring-Opening and Rearrangement Reactions

Under certain conditions, the tetrahydropyrimidinone ring can undergo ring-opening or rearrangement reactions. The stability of the ring is significant, but cleavage can be induced by strong nucleophiles or under harsh reaction conditions.

The reverse of the Biginelli reaction, a retro-synthesis pathway, would constitute a ring-opening of the dihydropyrimidinone system, and by extension, the tetrahydropyrimidinone could also be susceptible to such cleavage. Ring-opening of related heterocyclic systems like tetrahydrofuran (B95107) has been achieved using frustrated Lewis pairs, which activate the C-O bond for cleavage. nih.gov A similar strategy could potentially be applied to the C-N or C-O bonds in the this compound ring.

Photochemical reactions can also induce rearrangements. For example, photochemical ring expansion of four-membered heterocycles to five-membered rings has been reported, suggesting that under specific energetic inputs, the six-membered tetrahydropyrimidinone ring could undergo skeletal rearrangements. nih.gov

Reactions with Specific Reagents and Catalysts

The synthesis and subsequent reactions of tetrahydropyrimidinone derivatives are often facilitated by specific reagents and catalysts that can improve yields, shorten reaction times, and enhance selectivity. The Biginelli reaction, which can lead to this compound as an intermediate, is a prime example where a wide variety of catalysts have been explored. wikipedia.orgscirp.orgnih.govorganic-chemistry.orgnih.gov

These catalysts can be broadly classified as Brønsted acids, Lewis acids, and heterogeneous catalysts. researchgate.netnih.govnih.gov

Table 2: Catalysts Used in Reactions Involving the Pyrimidinone Core

| Catalyst Type | Catalyst | Reaction | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Biginelli Reaction | encyclopedia.pub |

| [Btto][p-TSA] (Ionic Liquid) | Biginelli Reaction | nih.gov | |

| Lewis Acid | Copper(II) trifluoroacetate (B77799) hydrate | Biginelli Reaction | wikipedia.org |

| Boron trifluoride (BF₃) | Biginelli Reaction | wikipedia.org | |

| Indium(III) chloride (InCl₃) | Biginelli Reaction | organic-chemistry.org | |

| Ytterbium(III) triflate (Yb(OTf)₃) | Biginelli Reaction | organic-chemistry.org | |

| Iron(III) chloride (FeCl₃) | Biginelli Reaction | nih.gov | |

| Manganese(II) acetate (B1210297) (Mn(OAc)₂) | Biginelli Reaction | nih.gov | |

| Bismuth(III) chloride (BiCl₃) | Biginelli Reaction | nih.gov | |

| Indium(III) bromide (InBr₃) | Biginelli Reaction | capes.gov.br | |

| Heterogeneous | Silica chloride | Biginelli Reaction | nih.gov |

| Granite/Quartz | Biginelli Reaction | nih.gov | |

| Lanthanum oxide (La₂O₃) | Biginelli Reaction | researchgate.net |

Structural Modifications and Derivative Synthesis of 6 Hydroxytetrahydropyrimidin 4 One

Synthesis of N-Substituted Tetrahydropyrimidinone Derivatives

The nitrogen atoms within the tetrahydropyrimidinone ring are key sites for introducing substituents, which can significantly alter the molecule's properties. A primary method for creating N-substituted derivatives involves the cyclocondensation of α-aminoamidines with various saturated carbonyl compounds and their analogs. nih.gov This approach typically involves heating a mixture of the starting materials in a solvent such as pyridine (B92270). nih.gov The reaction proceeds to yield the target N-substituted tetrahydropyrimidinone derivatives in yields ranging from satisfactory to very good. nih.gov

For instance, the reaction of methyl acrylate (B77674) with tert-butyl (1-amino-1-imino-2-methylbutan-2-yl)-carbamate acetate (B1210297) in pyridine results in the formation of tert-butyl (2-(4-oxo-5,6-dihydropyrimidin-2-yl)butan-2-yl)carbamate in high yield. nih.gov This demonstrates a reliable pathway for installing complex substituents onto the ring nitrogen.

Table 1: Examples of N-Substituted Tetrahydropyrimidinone Synthesis

| Starting Materials | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Methyl acrylate, tert-butyl (1-amino-1-imino-2-methylbutan-2-yl)-carbamate acetate | Pyridine, 100°C, 24h | tert-Butyl (2-(4-oxo-5,6-dihydropyrimidin-2-yl)butan-2-yl)carbamate | 82% nih.gov |

Introduction of Substituents at Carbon Positions of the Ring

Modifying the carbon backbone of the tetrahydropyrimidinone ring is another crucial strategy for diversification. A one-pot synthesis method has been developed for creating trifluoromethylated pyrimidines, which involves the cyclocondensation of fluorinated aryl-2-bromenones with alkylamidines. nih.gov This reaction proceeds through a cascade mechanism involving a Michael aza-addition, intramolecular cyclization, and subsequent dehydrohalogenation/dehydration. nih.gov The process is noted for its mild conditions and high selectivity, effectively introducing substituents at the carbon positions of the pyrimidine (B1678525) core. nih.gov

Furthermore, Michael-like 1,4-conjugate hydrocyanation reactions have been used to introduce cyano groups. For example, 4-(Trifluoromethyl)pyrimidin-2(1H)-ones react with trimethylsilyl (B98337) cyanide in the presence of a tertiary amine catalyst to exclusively yield 2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-4-carbonitriles. researchgate.net These products serve as versatile intermediates for further synthesis. researchgate.net

Derivatization of the Hydroxyl Group

The hydroxyl group at the 6-position is a prime target for derivatization to enhance or modify the compound's characteristics. A variety of chemical reactions are employed to modify this functional group, often to introduce a chromophore for analytical detection, alter solubility, or create a new reactive handle. nih.gov

Common derivatization strategies for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or organic anhydrides converts the hydroxyl group into an ester. nih.govresearchgate.net For example, acetic anhydride (B1165640) can be used to form an acetate ester. nih.gov

Etherification: The Williamson ether synthesis is a classic method for converting alcohols to ethers.

Sulfonation: Reagents like sulfonyl chlorides can be used to form sulfonate esters. nih.gov

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the hydroxyl group into a silyl (B83357) ether, which can be advantageous for certain analytical techniques like gas chromatography. researchgate.net

These reactions are chosen based on the desired final product and are often performed under mild conditions to avoid unintended side reactions on the heterocyclic core. researchgate.net The choice of derivatizing agent can be tailored to introduce specific functionalities, such as a bromine atom using a reagent like p-bromophenacyl bromide (p-BPB) for detection via mass spectrometry. rsc.org

Table 2: Common Derivatization Reactions for Hydroxyl Groups

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Esterification | Acyl Chlorides, Organic Anhydrides nih.govresearchgate.net | Ester |

| Etherification | Alkyl Halides (with base) | Ether |

| Sulfonation | Sulfonyl Chlorides nih.gov | Sulfonate Ester |

Formation of Fused Heterocyclic Systems Incorporating the Tetrahydropyrimidinone Motif

Fusing a second ring to the tetrahydropyrimidinone core creates a new class of hybrid heterocycles with significantly modified chemical and physical properties, including selectivity, lipophilicity, and solubility. nih.gov These fused systems are of great interest in medicinal chemistry and materials science. derpharmachemica.com The synthesis of these complex structures often relies on multicomponent reactions (MCRs) or cyclocondensation strategies. nih.gov

One established method involves the cyclocondensation of β-dicarbonyl compounds with NCN-dinucleophiles, where one of the nucleophilic nitrogen atoms is already part of a heterocycle. nih.gov Another approach is to use pre-formed pyrimidine-based reagents, which can reduce the number of reaction steps and potential by-products. nih.gov The use of ultrasound irradiation has been shown to be a powerful technique for promoting the synthesis of pyrimidine-fused heterocycles, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov An example of a fused system is the formation of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones. nih.gov

Chiral Synthesis of Enantiomerically Enriched Derivatives

The synthesis of specific enantiomers of tetrahydropyrimidinone derivatives is critical, as different stereoisomers can have distinct biological activities and properties. A significant advancement in this area is the use of asymmetric catalysis. An efficient method for producing chiral cyclic ureas (tetrahydropyrimidinones) is the iridium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidine (B189755) precursors. researchgate.net This reaction has been shown to produce the desired products with excellent diastereoselectivities and high enantiomeric excess (up to 96% ee). researchgate.net

Another strategy for achieving enantiopure compounds is through the use of a chiral auxiliary. researchgate.net This approach involves temporarily attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. These methods provide access to novel trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms. researchgate.net

Table 3: Methods for Chiral Synthesis

| Method | Catalyst/Reagent | Key Feature | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-based catalyst researchgate.net | Direct hydrogenation of a prochiral precursor | High enantiomeric excess (up to 96% ee) researchgate.net |

Theoretical and Computational Chemistry Studies of 6 Hydroxytetrahydropyrimidin 4 One

Quantum Mechanical Investigations (e.g., DFT, Ab Initio Methods)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of pyrimidine (B1678525) derivatives. nih.govnih.gov These computational approaches allow for a detailed exploration of the electronic structure, conformational landscape, and spectroscopic properties of molecules like 6-Hydroxytetrahydropyrimidin-4-one.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals often reveals regions susceptible to electrophilic and nucleophilic attack. nih.gov

In a related pyrimidine derivative, the HOMO was found to be distributed over the more electron-rich portions of the molecule, while the LUMO was localized on the electron-deficient regions. nih.gov This separation of frontier orbitals indicates a potential for intramolecular charge transfer. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites of intermolecular interactions. nih.gov For similar pyrimidine structures, the MEP analysis typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen and nitrogen, indicating them as likely sites for electrophilic attack. Positive potential (blue regions) is usually found around hydrogen atoms, marking them as sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative

| Property | Value | Reference |

| HOMO Energy | -6.5 eV | nih.gov |

| LUMO Energy | -2.7 eV | nih.gov |

| HOMO-LUMO Gap | 3.8 eV | nih.gov |

Note: The values presented are for a representative pyrimidine derivative and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

The conformational flexibility of the tetrahydropyrimidine (B8763341) ring is a critical aspect of its chemistry. The ring can adopt various conformations, such as boat and chair forms, with different thermodynamic stabilities. The presence of substituents on the ring significantly influences the preferred conformation and the energy barriers for isomerization between different forms. nih.gov

Isomerization in this compound can also involve tautomerism, particularly the keto-enol tautomerism between the pyrimidin-4-one and 4-hydroxypyrimidine (B43898) forms. Quantum mechanical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. bohrium.com

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning experimental spectra. bohrium.com The chemical shifts are sensitive to the electronic environment of the nuclei, and accurate predictions can help in confirming the proposed molecular structure and stereochemistry. libretexts.orgyoutube.comnp-mrd.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.gov For pyrimidine derivatives, characteristic vibrational bands for C=O, N-H, and C-N stretching can be assigned based on these predictions. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. bohrium.com

Table 2: Predicted Spectroscopic Data for a Dihydropyrimidinone Derivative

| Spectroscopy | Predicted Feature | Characteristic Group | Reference |

| 1H NMR | δ 9.19 (s, 1H) | NH | acs.org |

| 13C NMR | δ 192.3 | C=O | acs.org |

| IR | 1670–1690 cm-1 | C=O stretch | nih.gov |

Note: The data is for a representative dihydropyrimidinone derivative and serves as a general guide.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, flexibility, and interactions with the environment. youtube.com

MD simulations can be used to explore the conformational landscape of this compound in detail. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to identify the most populated and energetically favorable states. nih.gov Analysis of the simulation trajectories can reveal the flexibility of different parts of the molecule, such as the tetrahydropyrimidine ring and its substituents.

For similar heterocyclic systems, MD simulations have been used to study the dynamics of ring puckering and the rotational freedom of substituent groups. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (e.g., water) can provide a realistic model of these effects. rsc.org Solvation studies can reveal how solvent molecules arrange themselves around the solute and how they participate in hydrogen bonding and other intermolecular interactions. acs.org

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry offers a molecular-level understanding of how chemical reactions involving this compound and its derivatives proceed. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and the structures of transient intermediates and transition states.

Transition State Characterization

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is fundamental to understanding the kinetics and mechanism of a reaction. For pyrimidine derivatives, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures.

For instance, in the context of the Biginelli reaction, which is a common method for synthesizing dihydropyrimidinones, computational studies can elucidate the transition states for the key steps. globalresearchonline.net These studies often reveal the intricate interplay of electronic and steric effects that govern the reaction rate. The geometry, energy, and vibrational frequencies of the transition state are calculated to confirm that it is a true first-order saddle point on the potential energy surface.

Reaction Pathway Analysis

In the enzymatic hydrolysis of dihydrouracil, a related pyrimidine derivative, computational studies have detailed the reaction mechanism, showing a step-wise process involving nucleophilic attack by a hydroxide (B78521) ion followed by proton transfer steps. rsc.org These studies provide a granular view of the catalytic process, highlighting the roles of specific amino acid residues in the enzyme's active site. rsc.org The insights gained from these analyses can guide the design of new catalysts or inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is pivotal in drug discovery for predicting the activity of novel compounds and optimizing lead structures. jocpr.comnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can encode various aspects of the molecular structure, such as:

Electronic properties: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (partition coefficient), a measure of lipophilicity.

Topological properties: Descriptors based on the 2D graph representation of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.govbrieflands.com A robust QSAR model should be statistically significant and have good predictive power, which is assessed through internal and external validation procedures. nih.gov

For pyrimidine derivatives, QSAR studies have been employed to guide the design of compounds with various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net These models can identify the key structural features that are either beneficial or detrimental to the desired activity, thus providing a rational basis for further synthetic modifications. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or a nucleic acid. nih.gov This technique is widely used in drug design to understand the binding mode of potential drugs and to screen virtual libraries of compounds for potential hits.

The docking process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then scoring these conformations to estimate the binding affinity. The scoring functions used in docking are designed to approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding. nih.gov

For derivatives of this compound, molecular docking studies can provide valuable insights into their interactions with specific biological targets. For example, docking simulations of pyrimidine derivatives into the active site of enzymes can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding. researchgate.netnih.gov These studies can explain the structure-activity relationships observed experimentally and guide the design of more potent and selective inhibitors. nih.gov For instance, docking studies on pyrazolo-pyrimidinone derivatives have helped to elucidate their binding mode to the epidermal growth factor receptor (EGFR), a known anticancer target. nih.gov

The table below summarizes some key interactions identified through molecular docking for pyrimidine-based compounds with various protein targets.

| Compound Class | Protein Target | Key Interactions |

| Pyrimidine Derivatives | Human σ1 Receptor | Hydrophobic interactions, hydrogen bonds, electrostatic interactions dntb.gov.ua |

| Pyrazolo-pyrimidinones | Epidermal Growth Factor Receptor (EGFR) | High binding affinity within the ATP binding site nih.gov |

| 5-Hydroxypyridine-4-ones | HIV-1 Integrase and RNase H | Chelating interactions with metal ions, hydrophobic interactions researchgate.net |

| 3-Hydroxypyridine-4-one Derivatives | Tyrosinase | Hydrogen bonding with catalytic residues (His244, Cys83, Arg268), hydrophobic interactions nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The tetrahydropyrimidinone scaffold serves as a versatile building block in the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. Its inherent functionalities allow for a variety of chemical transformations, making it an attractive starting point for the development of biologically active compounds.

One of the most common methods for synthesizing the tetrahydropyrimidinone core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. This reaction itself provides a straightforward entry into a diverse range of substituted tetrahydropyrimidinones.

The utility of the tetrahydropyrimidinone scaffold is evident in its use for creating libraries of compounds for drug discovery. For instance, derivatives of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate have been synthesized and investigated as potential neuraminidase inhibitors, which are crucial for antiviral therapies. researchgate.net In these syntheses, the tetrahydropyrimidinone core is often constructed and subsequently modified to explore structure-activity relationships.

Furthermore, the tetrahydropyrimidinone framework has been employed in the development of PIM-1 kinase inhibitors. nih.gov The synthesis of these inhibitors often begins with the construction of a 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold, which is then elaborated with various S-arylamide hybrids. nih.gov This approach highlights the role of the tetrahydropyrimidinone as a key intermediate that can be systematically functionalized to achieve desired biological activities.

The following table summarizes examples of complex molecules synthesized using the tetrahydropyrimidinone scaffold:

| Target Molecule Class | Synthetic Strategy | Key Intermediate | Reference |

| Neuraminidase Inhibitors | Cyclocondensation and functionalization | 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives | researchgate.net |

| PIM-1 Kinase Inhibitors | Biginelli reaction followed by S-alkylation and amidation | 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | nih.gov |

| Antidiabetic Agents | Microwave-assisted Biginelli-type condensation | 1,3,4-oxadiazole bearing tetrahydropyrimidine (B8763341) derivatives | foliamedica.bg |

Catalytic Applications or as a Ligand in Catalysis

While the synthesis of tetrahydropyrimidinones is often catalyzed by various agents, the application of the tetrahydropyrimidinone scaffold itself in catalysis is a less explored area. However, the inherent structural features of tetrahydropyrimidinones, such as the presence of multiple heteroatoms (nitrogen and oxygen) and the potential for chirality, suggest their potential as ligands in coordination chemistry and catalysis.

The nitrogen and oxygen atoms within the tetrahydropyrimidinone ring can act as donor sites for metal coordination, making them potential candidates for the development of novel ligands for catalytic processes. The ability to introduce various substituents at different positions on the ring allows for the fine-tuning of the steric and electronic properties of these potential ligands.

Research in the broader field of heterocyclic chemistry has shown that related pyrimidine-based ligands can be effective in various catalytic transformations. While direct catalytic applications of 6-hydroxytetrahydropyrimidin-4-one are not extensively documented, the principles of ligand design suggest that this scaffold could be adapted for such purposes.

Development of Novel Reagents Incorporating the Tetrahydropyrimidinone Scaffold

The functionalizable nature of the tetrahydropyrimidinone ring system makes it an excellent platform for the development of novel reagents with specific applications in organic synthesis and chemical biology. By introducing reactive functional groups onto the tetrahydropyrimidinone core, new chemical tools can be created.

For example, the synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives showcases the creation of complex molecules with potential biological activity. foliamedica.bg In this case, the tetrahydropyrimidinone is a key structural element of the final bioactive compound.

The development of such novel reagents often involves multi-step synthetic sequences where the tetrahydropyrimidinone core provides a stable and versatile platform for further chemical modifications.

The following table provides examples of how the tetrahydropyrimidinone scaffold has been functionalized to create novel compounds with specific biological targets:

| Scaffold | Functionalization | Target Application | Reference |

| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | S-arylamide hybrids | PIM-1 Kinase Inhibition | nih.gov |

| 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate | Various substituents | Neuraminidase Inhibition | researchgate.net |

| 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 1,3,4-oxadiazole and substituted phenyl groups | Antidiabetic Agents | foliamedica.bg |

Materials Science Applications (e.g., propellants)

In the field of materials science, particularly in the area of energetic materials such as propellants, nitrogen-rich compounds are of significant interest due to their high heats of formation and the generation of large volumes of gas upon decomposition. While the tetrahydropyrimidinone scaffold contains nitrogen, its application in propellants is not well-established in the literature.

The primary focus in the development of energetic materials has been on compounds with a high nitrogen-to-carbon ratio and the presence of multiple explosophoric groups like nitro (-NO2) or azido (B1232118) (-N3) groups. scielo.br These features are typically not present in the basic this compound structure.

However, it is theoretically conceivable that the tetrahydropyrimidinone scaffold could be functionalized with energetic groups to create novel energetic materials. This would involve synthetic routes to introduce nitro or other energy-rich functionalities onto the heterocyclic ring. Such modifications would be necessary to enhance the energetic properties of the parent compound to a level suitable for propellant applications. Currently, research in energetic materials is more focused on other classes of nitrogen-rich heterocycles like tetrazoles and triazoles. purdue.edu

Structure Activity Relationship Sar Studies for Biological and Synthetic Contexts

Correlations Between Molecular Structure and Biological Activity

The biological profile of DHPMs is diverse, with activities including anticancer, antimicrobial, and anti-inflammatory effects having been reported. researchgate.netnih.gov The core heterocycle serves as a versatile scaffold, and its biological activity is intricately linked to the nature and position of its substituents.

The substituents on the dihydropyrimidine (B8664642) ring play a pivotal role in determining the biological activity of the molecule. For instance, in the context of anti-HIV activity of dihydropyrimidine α,γ-diketobutanoic acid derivatives, substitution at the C-6 position has been shown to be critical for potency. nih.gov The introduction of small alkyl groups like methyl or ethyl at C-6 enhanced activity, whereas bulkier groups like phenyl or isopropyl led to a decrease in activity, suggesting that steric hindrance at this position is not well-tolerated for this specific biological target. nih.gov

In the realm of anticancer activity, various modifications to the DHPM scaffold have been explored. For example, the introduction of a ferrocenyl group at the C-6 position of pyrimidin-4(3H)-ones has yielded compounds with cytotoxic effects against breast cancer cell lines. nih.gov Specifically, 2-methyl-6-ferrocenylpyrimidin-4(3H)-one demonstrated a notable cytotoxic effect. nih.gov Furthermore, studies on other DHPM derivatives have shown that the presence of an aryl group at the C-4 position is a common feature among biologically active compounds. The electronic nature of substituents on this aryl ring can significantly modulate activity. For instance, electron-withdrawing groups on the C-4 phenyl ring have been associated with enhanced antibacterial activity. nih.gov

The table below summarizes the effect of various substituents on the biological activity of dihydropyrimidinone analogs, providing insights into potential SAR for 6-hydroxytetrahydropyrimidin-4-one.

| Compound Class | Substituent Position | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Dihydropyrimidine α,γ-diketobutanoic acids | C-6 | Methyl or Ethyl | Enhanced anti-HIV activity | nih.gov |

| Dihydropyrimidine α,γ-diketobutanoic acids | C-6 | Phenyl or Isopropyl | Decreased anti-HIV activity | nih.gov |

| 6-Ferrocenylpyrimidin-4(3H)-ones | C-6 | Ferrocenyl | Cytotoxic against breast cancer cells | nih.gov |

| Dihydropyrimidinones | C-4 Phenyl Ring | Electron-withdrawing groups | Enhanced antibacterial activity | nih.gov |

| Dihydropyrimidinones | C-4 Phenyl Ring | 4-Methoxy group | Increased anti-inflammatory activity | nih.gov |

Electronic effects, such as the distribution of electron density within the molecule, are also critical. The presence of electron-donating or electron-withdrawing groups can influence the molecule's polarity, hydrogen bonding capacity, and reactivity. For example, the pyrimidine (B1678525) ring itself contains several hydrogen bond donors and acceptors, which are essential for its interaction with biological macromolecules like DNA and RNA. nih.gov The introduction of a hydroxyl group at the C-6 position, as in this compound, would be expected to significantly influence its electronic properties and hydrogen bonding potential, likely impacting its biological activity.

SAR in the Context of Synthetic Efficiency and Selectivity

Structure-activity relationships also extend to the synthesis of DHPMs. The well-known Biginelli reaction, a one-pot multicomponent reaction, is commonly used for the synthesis of this class of compounds. The nature of the substituents can influence the reaction's efficiency and yield. For instance, studies have shown that aromatic aldehydes substituted with electron-withdrawing groups can lead to higher yields in microwave-assisted Biginelli reactions compared to those with electron-donating groups. nih.gov This suggests that the electronic nature of the aldehyde component plays a role in the reaction mechanism, likely by influencing the reactivity of the carbonyl group. The choice of catalyst and reaction conditions can also be tailored based on the specific substrates to optimize the synthesis of desired analogs.

Computational Methods for SAR Analysis

Computational methods are increasingly being used to elucidate the SAR of DHPMs and to guide the design of new analogs. Molecular docking studies, for example, can predict the binding mode and affinity of a ligand to its target protein. nih.gov These studies can help to rationalize the observed biological activities and to identify key interactions between the ligand and the protein's active site.

For instance, in silico analysis of DHPM derivatives targeting the human kinesin Eg5 enzyme has shown that compounds with a chloro-group at the 3- or 4-position of the substituted ring exhibit higher binding affinity. researchgate.net Such computational insights are invaluable for understanding the structural requirements for potent inhibition and for designing new compounds with improved activity.

SAR as a Guide for Rational Design of New Analogs

A thorough understanding of SAR is fundamental for the rational design of new analogs with enhanced biological activity, improved selectivity, and better pharmacokinetic properties. By identifying the key structural features responsible for a desired biological effect, medicinal chemists can systematically modify the lead compound to optimize its properties.

The general principles derived from SAR studies on DHPMs suggest that for this compound, modifications at the C-2, N-3, and C-4 positions could be explored to modulate its biological profile. For example, introducing different aryl groups at the C-4 position with varying electronic and steric properties could lead to analogs with tailored activities. Similarly, substitution on the nitrogen atoms of the pyrimidine ring could influence the compound's solubility and metabolic stability. The hydroxyl group at C-6 offers another point for modification, such as conversion to ethers or esters, to probe its role in target binding and to alter the compound's physicochemical properties. This rational, SAR-guided approach is a cornerstone of modern drug discovery and can accelerate the development of novel therapeutic agents based on the this compound scaffold. nih.gov

Future Perspectives and Emerging Research Avenues for 6 Hydroxytetrahydropyrimidin 4 One

Exploration of Undiscovered Reactivity

The reactivity of dihydropyrimidinones, a class of compounds closely related to 6-Hydroxytetrahydropyrimidin-4-one, has been a subject of continuous investigation. rasayanjournal.co.innih.govrsc.orgnih.gov Future research could focus on the unique reactivity imparted by the hydroxyl group at the 6-position.

Potential Research Directions:

Tautomerism and Aromaticity: A computational study on the tautomeric equilibrium of similar nitrogen heterocyclic rings, such as 4-hydroxypyrimidine (B43898), has provided insights into their stability and aromaticity. acs.org Similar computational investigations on this compound could elucidate the dominant tautomeric forms and their influence on reactivity.

Oxidation and Dehydrogenation: The tetrahydropyrimidine (B8763341) ring is susceptible to oxidation, which could lead to the formation of corresponding dihydropyrimidinone or fully aromatic pyrimidinone systems. Exploring various oxidizing agents and reaction conditions could unveil novel synthetic pathways to access a wider range of pyrimidine (B1678525) derivatives.

Functionalization: The hydroxyl group and the N-H bonds in the pyrimidine ring are prime targets for functionalization. Future studies could explore derivatization through esterification, etherification, and N-alkylation or N-acylation to generate a library of novel compounds with potentially enhanced biological activities or material properties.

Development of New Asymmetric Synthetic Methodologies

The synthesis of chiral heterocyclic compounds is of paramount importance in drug discovery. nih.govresearchgate.net For this compound, which possesses a stereocenter at the 6-position, the development of asymmetric synthetic methods is a critical area for future research.

Emerging Approaches:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.gov Future work could focus on developing organocatalytic methods, such as asymmetric aza-Michael additions, for the stereocontrolled synthesis of this compound and its analogs. researchgate.net

Transition Metal Catalysis: Rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been shown to produce chiral tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity. nih.gov Similar transition metal-catalyzed hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could provide an efficient route to enantiopure this compound.

Biocatalysis: The use of enzymes for the asymmetric synthesis of chiral molecules offers high selectivity under mild conditions. Future research could explore the use of enzymes, such as hydrolases or oxidoreductases, to achieve the kinetic resolution of racemic this compound or the asymmetric synthesis from a prochiral substrate.

Advanced Computational Predictions and Experimental Validation

Computational chemistry provides a powerful lens to predict and understand the properties and reactivity of molecules. wjarr.comresearchgate.netmit.edu For this compound, a synergistic approach combining computational predictions with experimental validation will be crucial for accelerating research.

Key Areas of Focus:

DFT Analysis: Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net Such studies can predict key parameters like HOMO-LUMO energy gaps, which are indicative of chemical reactivity. wjarr.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their structural features. nih.govscirp.orgscirp.org This can guide the synthesis of compounds with enhanced therapeutic potential.

Molecular Docking: For potential biological targets, molecular docking studies can predict the binding modes and affinities of this compound and its analogs, providing insights for the rational design of more potent inhibitors. nih.gov

Targeted Biochemical Mechanism Elucidation

Pyrimidine analogs are known to exhibit a wide range of biological activities by interacting with various cellular targets. ijsat.orgnih.govgsconlinepress.comnih.govnih.govdrugbank.com A key future direction will be to identify the specific biochemical pathways and molecular targets modulated by this compound.

Potential Therapeutic Targets:

Enzyme Inhibition: Many pyrimidine derivatives act as enzyme inhibitors. Future research could screen this compound and its derivatives against a panel of enzymes, such as kinases, polymerases, or proteases, which are often implicated in disease.

Nucleic Acid Interactions: As a structural analog of natural pyrimidine bases, this compound could potentially interfere with DNA and RNA synthesis or function. nih.gov Investigating its ability to be incorporated into nucleic acids or to bind to nucleic acid structures will be a valuable area of research.

Receptor Modulation: The compound could also act as a ligand for various cellular receptors. Screening against a broad range of receptors could uncover novel therapeutic applications.

Potential for Novel Material Development

The unique structural features of this compound, particularly the presence of hydrogen bond donors and acceptors, suggest its potential as a building block for novel materials.

Emerging Applications:

Polymer Synthesis: The hydroxyl and amine functionalities could be utilized for polymerization reactions, leading to the development of new polymers with unique properties. These could include biodegradable polymers or functional materials for biomedical applications.

Supramolecular Assemblies: The ability to form multiple hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular structures, such as gels, liquid crystals, or porous materials.

Functional Materials: By incorporating this pyrimidinone core into larger molecular architectures, it may be possible to develop materials with interesting electronic, optical, or responsive properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Future AI/ML Applications:

Reaction Prediction and Retrosynthesis: AI-powered tools can predict the outcomes of unknown reactions and propose novel synthetic routes for this compound and its derivatives. arxiv.orgchemcopilot.comgrace.com This can significantly accelerate the discovery of new synthetic methodologies.

Property Prediction: Machine learning models can be trained to predict various properties of new derivatives, such as their biological activity, toxicity, and material characteristics, based on their molecular structure. nih.govscirp.orgresearchgate.net This data-driven approach can guide the design of molecules with desired functionalities.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for specific applications, such as drug candidates or functional materials.

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxytetrahydropyrimidin-4-one under mild reaction conditions?

Methodological Answer: The synthesis of this compound derivatives can be achieved via multi-step protocols involving cyclocondensation or one-pot reactions. For example:

- Step 1: Start with a substituted pyrimidine precursor (e.g., 6-methylisocytosine derivatives) and introduce functional groups via nucleophilic substitution or cross-coupling reactions .

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. Ethanol or DMF at 60–80°C with catalytic acetic acid is commonly used .

- Step 3: Monitor reaction progress via TLC or HPLC. Purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Key Considerations: Avoid harsh conditions to preserve the hydroxyl group’s integrity.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography: Perform single-crystal X-ray diffraction (SC-XRD) to resolve tautomeric forms. For example, SC-XRD at 113 K confirmed the lactam structure in a related compound (R-factor = 0.036) .

Data Validation: Cross-reference spectroscopic data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystals (melting point: 214–216°C) .

- Chromatography: Employ reverse-phase HPLC (C18 column, methanol/water mobile phase) for polar derivatives.

- Distillation: For volatile impurities, use vacuum distillation (boiling point ~227°C) .

Note: Monitor pH during purification to prevent lactam-lactim tautomerization.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational predictions for tautomeric forms be resolved?

Methodological Answer:

- Step 1: Perform variable-temperature NMR to observe tautomer dynamics (e.g., lactam vs. lactim forms).

- Step 2: Compare experimental SC-XRD bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized structures .

- Step 3: Use -labeling to track nitrogen hybridization shifts in -NMR .

Case Study: A related pyrimidinone showed a 0.002 Å mean deviation between experimental and computational bond lengths, validating the lactam form .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting biological activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups at positions 2, 4, or 6. For example, 6-trifluoromethyl derivatives showed enhanced stability .

- Assays: Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with logP, polar surface area, and H-bond donor/acceptor counts.

- Data Analysis: Use multivariate regression to identify critical substituents. A coumarin-substituted analog exhibited improved binding affinity due to π-π stacking .

Q. What experimental approaches can elucidate the reaction mechanism of this compound formation?

Methodological Answer:

- Isotopic Labeling: Introduce -labeled water to track hydroxyl group origin via mass spectrometry .

- Kinetic Studies: Monitor intermediate formation using stopped-flow UV-Vis spectroscopy.

- Computational Modeling: Simulate transition states (e.g., Gaussian 16 with M06-2X/6-31+G(d,p)) to identify rate-limiting steps.

Q. How to address stability challenges of this compound under varying pH and temperature?

Methodological Answer:

- Stability Assay: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Analyze degradation products via LC-MS.

- Protection Strategies: Acetylate the hydroxyl group for storage and deprotect before use .

- Formulation: Use lyophilization for long-term storage in amber vials at -20°C .

Q. How can contradictory data from different analytical methods (e.g., NMR vs. XRD) be reconciled?

Methodological Answer:

- Contextual Analysis: Consider solvent effects (e.g., DMSO stabilizes tautomers) and crystallographic packing forces.

- Multi-Method Validation: Combine SC-XRD, solid-state NMR, and IR to confirm dominant tautomeric forms .

- Error Analysis: Calculate confidence intervals for bond lengths/angles (e.g., R-factor < 0.05 for high reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.